molecular formula C13H14N4O3S B2439186 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286716-80-0

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2439186
CAS No.: 1286716-80-0
M. Wt: 306.34
InChI Key: WDESSSCNGQULMF-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a complex organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps. One common method includes the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of an oxadiazole ring, a thiophene ring, and an azetidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-8-15-16-11(20-8)5-14-12(18)9-6-17(7-9)13(19)10-3-2-4-21-10/h2-4,9H,5-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDESSSCNGQULMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2CN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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